molecular formula C12H12BrNO B3835593 2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol

2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol

Cat. No.: B3835593
M. Wt: 266.13 g/mol
InChI Key: RZTYTEOFBGNXAJ-UHFFFAOYSA-N
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Description

2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol is a complex organic compound that features a bromine atom, a pyridine ring, and a cycloheptadiene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol typically involves the bromination of a precursor compound followed by the introduction of the pyridine ring. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the cycloheptadiene ring .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their sequential transformation into the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloropyridine
  • 1H-Pyrazolo[3,4-b]pyridines
  • Geraniol

Uniqueness

Compared to similar compounds, 2-Bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol is unique due to its specific combination of a bromine atom, a pyridine ring, and a cycloheptadiene structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-7-pyridin-4-ylcyclohepta-1,6-dien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-4-2-1-3-10(12(11)15)9-5-7-14-8-6-9/h3,5-8,15H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTYTEOFBGNXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=C(C1)Br)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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